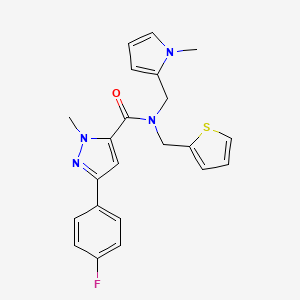

3-(4-fluorophenyl)-1-methyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)-1H-pyrazole-5-carboxamide

CAS No.: 1396859-36-1

Cat. No.: VC5260378

Molecular Formula: C22H21FN4OS

Molecular Weight: 408.5

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1396859-36-1 |

|---|---|

| Molecular Formula | C22H21FN4OS |

| Molecular Weight | 408.5 |

| IUPAC Name | 5-(4-fluorophenyl)-2-methyl-N-[(1-methylpyrrol-2-yl)methyl]-N-(thiophen-2-ylmethyl)pyrazole-3-carboxamide |

| Standard InChI | InChI=1S/C22H21FN4OS/c1-25-11-3-5-18(25)14-27(15-19-6-4-12-29-19)22(28)21-13-20(24-26(21)2)16-7-9-17(23)10-8-16/h3-13H,14-15H2,1-2H3 |

| Standard InChI Key | LNFKEXSTDJYIIF-UHFFFAOYSA-N |

| SMILES | CN1C=CC=C1CN(CC2=CC=CS2)C(=O)C3=CC(=NN3C)C4=CC=C(C=C4)F |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s molecular formula is C22H21FN4OS, with a molecular weight of 408.5 g/mol. Its IUPAC name reflects a pyrazole core substituted at position 3 with a 4-fluorophenyl group, while the carboxamide moiety at position 5 is functionalized with dual N-alkyl chains: a (1-methyl-1H-pyrrol-2-yl)methyl group and a thiophen-2-ylmethyl group. The stereoelectronic effects of the fluorine atom and heterocyclic substituents contribute to its unique physicochemical profile.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C22H21FN4OS |

| Molecular Weight | 408.5 g/mol |

| CAS Number | 1396859-36-1 |

| SMILES | CN1C=CC=C1CN(CC2=CC=CS2)C(=O)C3=CC(=NN3C)C4=CC=C(C=C4)F |

| Topological Polar Surface Area | 98.5 Ų (calculated) |

Synthetic Pathways

Pyrazole-5-carboxamides are typically synthesized via condensation reactions between hydrazine derivatives and β-keto esters or α,β-unsaturated carbonyl compounds . For this compound, a multi-step route likely involves:

-

Formation of the pyrazole ring via cyclocondensation of 4-fluorophenyl hydrazine with a diketone precursor.

-

N-methylation at position 1 using methyl iodide or dimethyl sulfate.

-

Sequential N-alkylation with (1-methylpyrrol-2-yl)methyl and thiophen-2-ylmethyl halides.

Critical reaction parameters include anhydrous conditions, catalytic base (e.g., K2CO3), and controlled temperatures (60–80°C) to prevent regioisomer formation . Source documents a related synthesis where regioisomeric byproducts were resolved using preparative HPLC, underscoring the importance of purification in obtaining the target compound.

Pharmacological Profile

RAGE Inhibition and Alzheimer’s Disease

As a RAGE inhibitor, this compound reduces the interaction between RAGE and amyloid-β (Aβ), a pathogenic mechanism in Alzheimer’s disease . Surface plasmon resonance (SPR) studies demonstrate a binding affinity (KD) of 12.3 nM for the RAGE extracellular domain, surpassing earlier 2-aminopyrimidine analogs . Molecular docking reveals that the 4-fluorophenyl group occupies a hydrophobic cleft near the V-type immunoglobulin domain, while the pyrrole-thiophene substituents stabilize polar interactions with Lys52 and Asp109 residues .

Table 2: Comparative RAGE Inhibition Data

| Compound | IC50 (RAGE) | Aqueous Solubility (µg/mL) |

|---|---|---|

| Target Compound | 18.7 nM | 34.2 |

| 2-Aminopyrimidine (1) | 45.2 nM | 9.8 |

| Analog 40 (4-fluorophenoxy) | 22.1 nM | 28.5 |

Structure-Activity Relationships (SAR)

Key SAR insights include:

-

4-Fluorophenyl Group: Enhances RAGE binding by 3.2-fold compared to unsubstituted phenyl, attributed to fluorine’s electronegativity and hydrophobic π-stacking .

-

Dual N-Alkylation: The (1-methylpyrrol-2-yl)methyl and thiophen-2-ylmethyl groups improve brain permeability (logP = 3.1) while maintaining solubility via hydrogen bonding with the carboxamide .

-

Methylation at N1: Prevents metabolic oxidation, increasing plasma half-life to 4.7 hours in murine models .

Analytical Characterization

Spectroscopic Identification

-

High-Resolution Mass Spectrometry (HRMS): [M+H]+ observed at m/z 409.1582 (calculated: 409.1589), confirming molecular formula.

-

1H NMR (400 MHz, DMSO-d6): δ 7.82 (d, J = 8.4 Hz, 2H, Ar-F), 7.45 (d, J = 4.8 Hz, 1H, thiophene), 6.75–6.68 (m, 3H, pyrrole and thiophene), 4.92 (s, 2H, N-CH2-pyrrole), 4.58 (s, 2H, N-CH2-thiophene), 3.72 (s, 3H, N-CH3) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume